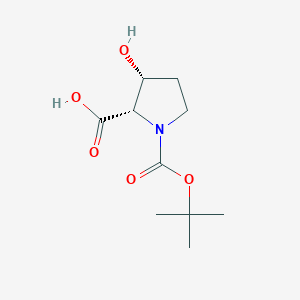

Boc-cis-3-hydroxy-l-proline

説明

Boc-cis-3-hydroxy-l-proline is a derivative of l-proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group in the cis configuration at the third position of the proline ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cis-3-hydroxy-l-proline typically involves the hydroxylation of l-proline. One common method is the enzymatic hydroxylation using recombinant Escherichia coli expressing a synthetic l-proline-3-hydroxylase gene. This process yields high purity cis-3-hydroxy-l-proline with excellent enantiomeric excess .

Industrial Production Methods: Industrial production often employs whole-cell catalysis in water, utilizing non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. This method ensures high yield and purity by optimizing the molar ratios of ascorbic acid, FeSO₄·7H₂O, and α-ketoglutarate .

化学反応の分析

Types of Reactions: Boc-cis-3-hydroxy-l-proline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various substituted prolines, ketones, and alcohols .

科学的研究の応用

Applications Overview

-

Peptide Synthesis

- Boc-cis-3-hydroxy-L-proline is utilized as a key building block for synthesizing peptides, particularly cyclic peptides. These cyclic structures exhibit enhanced stability and bioactivity compared to linear peptides. The hydroxyl group contributes to unique conformational constraints that influence the overall peptide structure and function .

- Drug Development

- Biotechnology

- Research on Protein Folding

- Cosmetic Formulations

Peptide Synthesis

A study demonstrated the synthesis of a cyclic peptide using this compound as a building block. The resulting cyclic peptide exhibited enhanced resistance to enzymatic degradation compared to its linear counterpart, highlighting the importance of conformational constraints introduced by the hydroxyl group .

Drug Development

In drug discovery research, this compound derivatives were incorporated into peptide-based drugs aimed at treating specific neurological conditions. The modifications led to an increase in bioactivity and selectivity towards targeted receptors, showcasing its utility in developing novel therapeutics .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and bioactivity |

| Drug Development | Intermediate for pharmaceuticals targeting neurological disorders | Mimics natural amino acids; improved therapeutic effects |

| Biotechnology | Design of biomaterials and drug delivery systems | Increased efficacy of therapeutic agents |

| Protein Folding Research | Insights into protein stability and dynamics | Understanding diseases related to protein misfolding |

| Cosmetic Formulations | Ingredient in skin care products | Benefits for hydration and skin repair |

作用機序

The mechanism of action of Boc-cis-3-hydroxy-l-proline involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their folding and stability. The hydroxyl group at the third position plays a critical role in these interactions, enhancing the compound’s reactivity and specificity .

類似化合物との比較

- cis-4-hydroxy-l-proline

- trans-4-hydroxy-l-proline

- l-azetidine-2-carboxylic acid

Comparison: Boc-cis-3-hydroxy-l-proline is unique due to its specific hydroxylation pattern and the presence of the Boc protecting group. This combination provides enhanced stability and reactivity compared to other hydroxyprolines. Additionally, its cis configuration at the third position distinguishes it from other proline derivatives, making it particularly valuable in stereoselective synthesis .

生物活性

Boc-cis-3-hydroxy-l-proline, a derivative of the amino acid proline, is characterized by a hydroxyl group at the 3rd carbon in the cis configuration and is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered interest in various biochemical applications due to its unique structural properties and biological activities, particularly in antimicrobial and metabolic contexts.

- Molecular Formula : C₁₀H₁₇NO₅

- Chemical Structure : The presence of the Boc protecting group influences its reactivity and application in peptide synthesis, differentiating it from other hydroxyproline derivatives.

Biological Activities

-

Antimicrobial Properties :

Studies suggest that derivatives of hydroxyproline, including this compound, may exhibit antimicrobial activity. This potential makes them candidates for drug development against various pathogens. -

Metabolic Pathways :

Research indicates that this compound can serve as a carbon source for certain bacteria, such as Azospirillum brasilense, which can metabolize this compound effectively. This finding highlights its role in microbial metabolism and suggests potential applications in agricultural biotechnology . -

Peptide Synthesis :

The Boc protecting group allows for selective reactions during peptide synthesis, making this compound a valuable intermediate in the production of bioactive peptides .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-3-Hydroxy-l-Proline | Natural Amino Acid | Found naturally in collagen; important for stability |

| Trans-3-Hydroxy-l-Proline | Isomer of Hydroxyproline | Different spatial arrangement affects biological roles |

| Trans-4-Hydroxy-l-Proline | Hydroxylated Proline | Commonly found in plant cell walls; involved in glycosylation |

| N-Boc-trans-3-hydroxy-l-proline | Protected Form | Similar protective group but different spatial configuration |

This compound is unique due to its specific cis configuration and the presence of the Boc protecting group, which influences its reactivity compared to other hydroxyprolines.

Case Studies

-

Microbial Utilization :

A study demonstrated that Azospirillum brasilense could utilize this compound as a sole carbon source, indicating its importance in microbial ecology and potential applications in biofertilizers . -

Synthesis of Bioactive Peptides :

Research on peptide synthesis utilizing this compound has shown enhanced yields and selectivity due to the stability provided by the Boc group during synthetic processes. This makes it a preferred choice among researchers focusing on peptide-based drug design .

特性

IUPAC Name |

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455091 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-96-7, 186132-80-9 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。